1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene, also known as Ethylbenzene-d10, is a isotopically labeled molecule. This means that some of the hydrogen (H) atoms in the molecule have been replaced with deuterium (D), a heavier isotope of hydrogen. Ethylbenzene-d10 specifically has ten deuterium atoms, five replacing hydrogens in the benzene ring (positions 1, 2, 3, 4, and 5) and five replacing hydrogens in the ethyl group (positions 1', 2', 3', 4', and 5' on the attached CH2CH3).
This isotopic substitution is particularly valuable in the field of Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a technique used to study the structure of molecules by analyzing the behavior of atomic nuclei in a strong magnetic field. Hydrogen nuclei are particularly responsive in NMR, but their signal can be obscured by overlapping signals from other protons in the molecule. Deuterium, however, has a different magnetic moment than hydrogen, and its signal does not overlap with the signals from protons.
By replacing specific hydrogens with deuterium, scientists can selectively "silence" those signals in the NMR spectrum, allowing for a clearer view of the remaining protons' signals. Ethylbenzene-d10 is a common example of an isotopically labeled molecule used in NMR studies of similar aromatic compounds.
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is a synthetic compound likely derived from the deuteration of styrene. Deuterated molecules are used in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy []. The specific replacement of hydrogens with deuterium offers several advantages in NMR:
Flammable;Irritant